molecular formula C12H20Cl2N2O2 B3096393 (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride CAS No. 128120-68-3

(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride

Cat. No.: B3096393
CAS No.: 128120-68-3
M. Wt: 295.2 g/mol
InChI Key: ZWWSRFOAOCVNQW-UHFFFAOYSA-N
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Description

The compound “(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride” is a dihydrochloride salt featuring a benzodioxole core linked to a dimethylaminoethylamine moiety. The dimethylaminoethylamine side chain introduces a tertiary amine, which enhances lipophilicity, while the dihydrochloride salt improves aqueous solubility—a critical property for pharmaceutical applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11;;/h3-4,7,13H,5-6,8-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWSRFOAOCVNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC2=C(C=C1)OCO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride, a compound characterized by its unique chemical structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural features, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a dimethylaminoethylamine group , which is protonated in the dihydrochloride form. This structural configuration enhances its solubility in aqueous environments, potentially facilitating interactions with biological systems. The molecular formula is C12H20Cl2N2O2C_{12}H_{20}Cl_{2}N_{2}O_{2} with a molecular weight of 295.20 g/mol .

While specific mechanisms of action for (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride are not well-documented, compounds with similar structures often exhibit various biological activities. These may include:

  • Anticancer properties : Similar compounds have shown promising cytotoxic effects against cancer cell lines .
  • Neurotransmitter modulation : The dimethylamino group may suggest potential interactions with neurotransmitter receptors, although specific studies on this compound are lacking.

Comparative Analysis with Similar Compounds

To better understand the biological potential of (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(2,3-benzodioxol-5-yl)-N,N-dimethylethanamineBenzodioxole corePotentially lower toxicity due to structural differences
4-(2-methoxyphenyl)-N,N-dimethylethanamineAromatic ring with methoxy groupIncreased lipophilicity enhancing blood-brain barrier penetration
2-(4-methoxyphenyl)-N,N-dimethylethanamineSimilar amine structureDifferent pharmacokinetics due to methoxy substitution

These comparisons highlight potential avenues for further pharmacological studies and elucidate the unique aspects of the compound .

Case Studies and Research Findings

Research on the biological activity of compounds similar to (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride has indicated various promising outcomes:

  • Anticancer Activity : A study synthesized derivatives based on similar scaffolds and evaluated their cytotoxicity against several cancer cell lines. Some derivatives exhibited significant anticancer activity, suggesting that further exploration of this compound could yield similar results .
  • Neuropharmacology : Investigations into compounds with dimethylamino groups have indicated potential neuroactive properties. For instance, certain derivatives have been shown to interact with neurotransmitter systems, which may be relevant for developing treatments for neurological disorders .

Scientific Research Applications

While comprehensive data tables and well-documented case studies regarding the applications of “(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride” are not available in the search results, some information regarding its properties, potential applications, and related compounds can be gathered.

(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
The biological activity of (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride is likely influenced by its chemical structure. This compound features a benzodioxole moiety linked to a dimethylaminoethylamine group. The presence of the dihydrochloride indicates that the amine groups are protonated, enhancing solubility in aqueous environments. Its structural formula suggests potential interactions with biological systems due to the presence of both aromatic and aliphatic components.

Potential Applications
The compound has potential applications in various fields:

  • Pharmaceutical Research: Due to the structural components, it may be valuable in synthesizing novel drugs.
  • Agrochemicals: It could be used in developing new pesticides or herbicides.
  • Material Science: It might be incorporated into new materials with specific properties.

Similar Compounds
Several compounds share structural similarities with (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride. These include:

  • Prazosin
  • Doxazosin
  • Terazosin

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dihydrochloride salts, focusing on aromatic systems, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Aromatic Core Substituents/Functional Groups Amine Type Key Properties/Applications
(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride 1,3-Benzodioxole Methyl-linked dimethylaminoethylamine Tertiary amine Enhanced solubility via dihydrochloride; potential CNS activity
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Benzimidazole 5-Fluoro, 4-piperidinyl Secondary amine Kinase inhibition; fluorination enhances target binding
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pyrimidine 4-Amino, 5-aminomethyl, 2-methyl Primary amine Nucleotide analog synthesis; antiviral research
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride Benzimidazole 5-Fluoro, methylamine Primary amine DNA intercalation; antitumor applications

Key Observations:

Aromatic Core Differences :

  • The target compound’s 1,3-benzodioxole core is distinct from benzimidazole (e.g., CBR02278, CBR02288) and pyrimidine (e.g., CBR02456) derivatives. Benzodioxole’s electron-rich nature may favor interactions with serotonin or dopamine receptors, whereas benzimidazoles often target enzymes or DNA .
  • Benzimidazole derivatives (e.g., [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride) exhibit nitrogen atoms in the aromatic system, enabling hydrogen bonding and metal coordination absent in benzodioxole-based compounds .

Fluoro substituents in benzimidazole analogs (e.g., 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride) increase electronegativity, improving binding affinity to kinase active sites .

Physicochemical Properties :

  • All compounds utilize dihydrochloride salts to enhance solubility. The tertiary amine in the target compound may require higher salt stoichiometry to neutralize its basicity compared to primary/secondary amines .
  • Pyrimidine derivatives (e.g., CBR02456) exhibit planar structures conducive to intercalation in nucleic acids, whereas the benzodioxole-methyl group in the target compound may favor hydrophobic binding pockets .

Research Implications and Limitations

By contrast, benzimidazole derivatives (e.g., CBR02278) have documented roles in kinase inhibition and DNA targeting . Further studies should explore the target compound’s solubility, stability, and receptor affinity relative to its analogs.

Q & A

Basic Research Questions

Q. What are the key structural features and analytical methods for characterizing (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride?

  • Structural Features : The compound contains a benzodioxole moiety linked to a dimethylaminoethylamine backbone, with two hydrochloride counterions. The benzodioxole group contributes to π-π interactions, while the dimethylamino group enhances solubility in polar solvents.
  • Analytical Methods :

  • NMR : Use DMSO-d6 or deuterated water for 1H^1H- and 13C^{13}C-NMR to resolve peaks for the benzodioxole (δ ~6.8–7.2 ppm) and dimethylamino groups (δ ~2.2–3.0 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion [M+H]+^+ at m/z 283.24 (calculated for C11_{11}H20_{20}Cl2_2N2_2O2_2) .
  • X-ray Crystallography : Salt formation (dihydrochloride) improves crystallinity for structural elucidation .

Q. What synthetic routes are reported for this compound, and how is yield optimized?

  • Stepwise Synthesis :

Amine Alkylation : React 2H-1,3-benzodioxol-5-ylmethyl chloride with 2-(dimethylamino)ethylamine in anhydrous THF under nitrogen.

Salt Formation : Treat the free base with HCl gas in ethanol to precipitate the dihydrochloride salt .

  • Yield Optimization :

  • Use excess dimethylaminoethylamine (1.5–2 eq) to drive alkylation to completion.
  • Purify intermediates via column chromatography (silica gel, CH2 _2Cl2 _2/MeOH 9:1) before salt formation .

Q. How does the dihydrochloride salt form influence solubility and stability?

  • Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) compared to the free base (<5 mg/mL).
  • Stability : Hygroscopicity requires storage under desiccation. Stability studies (pH 1–7, 25°C) show decomposition <5% over 30 days .

Advanced Research Questions

Q. What strategies mitigate side reactions during synthesis, such as N-oxide formation or benzodioxole ring opening?

  • N-Oxide Prevention : Conduct reactions under inert atmosphere (N2 _2/Ar) and avoid prolonged exposure to oxygen.
  • Ring Stability : Use mild acidic conditions (pH 4–6) during salt formation to prevent benzodioxole hydrolysis.
  • Byproduct Analysis : Monitor reactions via TLC (Rf _f ~0.3 in CHCl3 _3/MeOH 4:1) and characterize impurities (e.g., hydrolyzed products) using LC-MS .

Q. How do structural analogs (e.g., variations in the benzodioxole or amine substituents) affect receptor binding or pharmacological activity?

  • Benzodioxole Modifications : Replace the benzodioxole with a phenyl group reduces affinity for serotonin receptors (5-HT1A_{1A}) by ~80%, as shown in radioligand binding assays .
  • Amine Substituents : Ethyl or propyl groups instead of dimethylamino reduce blood-brain barrier penetration (logP increases by 0.5–1.0 units) .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding to GPCRs and validate via in vitro cAMP assays .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix Effects : Plasma proteins and lipids interfere with LC-MS/MS detection. Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for cleanup.
  • Sensitivity : Limit of quantification (LOQ) is 1 ng/mL using MRM transitions m/z 283 → 154 (quantifier) and m/z 283 → 121 (qualifier) .
  • Internal Standards : Deuterated analogs (e.g., 2H3^2H_3-dimethylamine) correct for ion suppression .

Q. How does the compound interact with co-initiators in polymer chemistry, and what mechanistic insights exist?

  • Reactivity : The dimethylamino group acts as a co-initiator in UV-curable resins, accelerating free-radical polymerization with camphorquinone (CQ).
  • Mechanism : Photoinduced electron transfer from the amine to CQ generates initiating radicals.
  • Optimization : A 1:2 CQ/amine molar ratio achieves >90% monomer conversion (FTIR monitoring at 1630 cm1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride

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